molecular formula C6H3BrCl2O B181490 4-Bromo-2,3-Dichlorophenol CAS No. 1940-44-9

4-Bromo-2,3-Dichlorophenol

Cat. No. B181490
CAS RN: 1940-44-9
M. Wt: 241.89 g/mol
InChI Key: UQNKSTVBQXFSDQ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-Dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O . It has a molecular weight of 241.9 and is typically found in a solid state .


Molecular Structure Analysis

The molecule contains a total of 13 bonds, including 10 non-Hydrogen bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

4-Bromo-2,3-Dichlorophenol is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Environmental Analysis

    • 4-Bromo-2,3-Dichlorophenol can be used in the determination of chlorophenols in water and soil . This involves the use of gas chromatography/mass spectrometry (GC/MS) techniques .
    • The method involves the use of an Agilent VF-5ms column for the analysis, with helium as the carrier gas . The sample is injected in a splitless manner, and the detector used is a mass spectrometer .
    • The results obtained from this method can help in the detection and quantification of various chlorophenols present in environmental samples .
  • Chemical Analysis

    • 4-Bromo-2,3-Dichlorophenol can also be analyzed using gas chromatography as described in the U.S. Environmental Protection Agency’s METHOD 8041A .
    • This method describes open-tubular, capillary column gas chromatography procedures for the analysis of phenols .
    • The results obtained from this method can provide valuable information about the presence and concentration of various phenols in a sample .
  • Pharmaceutical Research

    • 4-Bromo-2,3-Dichlorophenol could potentially be used in pharmaceutical research . While specific applications are not detailed, compounds like this are often used in the synthesis of new drugs or as intermediates in chemical reactions .
    • The methods of application would depend on the specific research context and could involve various chemical reactions .
    • The outcomes of such research could include the development of new therapeutic agents or a better understanding of certain biological processes .
  • Material Science

    • 4-Bromo-2,3-Dichlorophenol could also be used in material science research . For example, it could be used in the synthesis of new materials or in the modification of existing ones .
    • The methods of application would again depend on the specific research context and could involve various chemical reactions .
    • The outcomes of such research could include the development of new materials with improved properties or a better understanding of material behavior .

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2,3-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNKSTVBQXFSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487260
Record name 4-Bromo-2,3-Dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-Dichlorophenol

CAS RN

1940-44-9
Record name 4-Bromo-2,3-Dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask 10 g of 2,3-dichlorophenol was dissolved in a solvent mixture of glacial acetic acid (16 mL) and chloroform (4 mL) and cooled to 10° C. To this was added bromine (3.45 mL) in 15 mL of glacial acetic acid dropwise while maintaining the temperature. The reaction was vigorously stirred while adding bromine and continued stirring vigorously 0.5 h after addition was finished. At this time reaction mixture was poured into a flask containing 60 mL of water and 30 mL of dichloromethane. Organic layer was separated and aqueous layer was extracted with dichloromethane (3×50 mL). The organic layers were combined and washed with Sat. sodium bicarbonate (3×100 mL) and brine (100 mL) and dried over sodium sulfate. The crude product (9.65 g) was carried in to the next step without any purification. 1H-NMR (400 MHz, CDCl3) δ: 7.47 and 6.89 (ABq, 2H), 5.69 (brs, 1H).
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Saeed, M Altarawneh, G Hefter… - Journal of Chemical & …, 2016 - ACS Publications
This contribution reports standard gas-phase enthalpies of formation (Δ f H 298 ), entropies (S 298 ), and heat capacities (C p (T)) for all plausible 64 bromochlorophenols (BCPs) at the …
Number of citations: 3 pubs.acs.org
V Vemulapalli, KA Donovan, TCM Seegar… - Biochemistry, 2021 - ACS Publications
SHP2 is a protein tyrosine phosphatase that plays a critical role in the full activation of the Ras-MAPK pathway upon stimulation of receptor tyrosine kinases, which are frequently …
Number of citations: 19 pubs.acs.org
M Balasubramanian - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary Palladium-catalyzed reactions often offer shorter and more selective synthetic routes to substituted arenes and alkenes when compared to classical stoichiometric …
Number of citations: 11 www.sciencedirect.com
BC Raimundo, JD Oslob, AC Braisted… - Journal of medicinal …, 2004 - ACS Publications
Fragment assembly has shown promise for discovering small-molecule antagonists for difficult targets, including protein−protein interactions. Here, we describe a process for identifying …
Number of citations: 118 pubs.acs.org

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